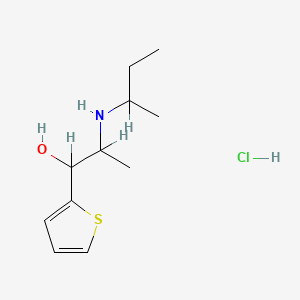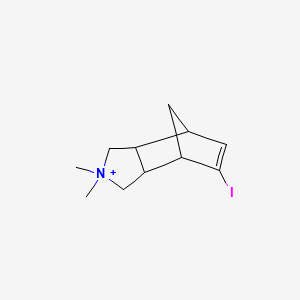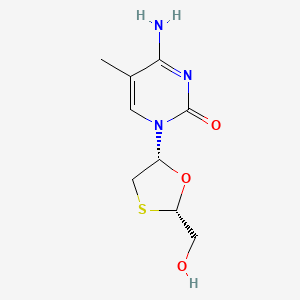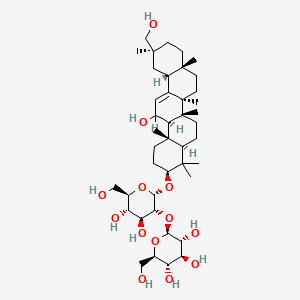
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin. This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its potential therapeutic properties, including antioxidant and antineoplastic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps. One common approach is the glycosylation of oleanolic acid derivatives. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
the general approach would involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex triterpenoid saponins.
Biology: It is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: It has shown potential as an antioxidant and antineoplastic agent, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and inhibiting oxidative stress.
Antineoplastic Activity: Inhibiting the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
類似化合物との比較
Similar Compounds
Oleanolic Acid: The parent compound of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside, known for its anti-inflammatory and hepatoprotective properties.
Glycyrrhetinic Acid: Another triterpenoid with similar antioxidant and anti-inflammatory activities.
Ursolic Acid: A structurally related compound with similar biological activities
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .
特性
CAS番号 |
134250-16-1 |
|---|---|
分子式 |
C42H70O13 |
分子量 |
783.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-14-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-37(2)26-8-11-42(7)34(23(46)16-21-22-17-38(3,20-45)12-13-39(22,4)14-15-41(21,42)6)40(26,5)10-9-27(37)54-36-33(31(50)29(48)25(19-44)53-36)55-35-32(51)30(49)28(47)24(18-43)52-35/h16,22-36,43-51H,8-15,17-20H2,1-7H3/t22-,23?,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChIキー |
CGWSUZFSADHCPF-LZILMHEWSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)(C)CO |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C(C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


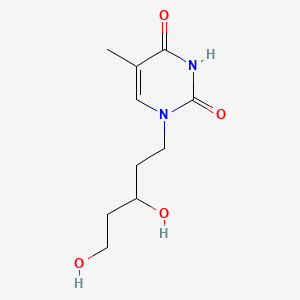
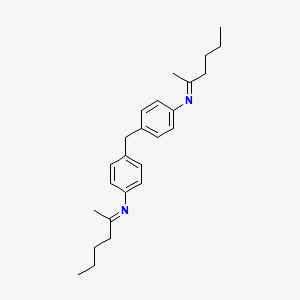

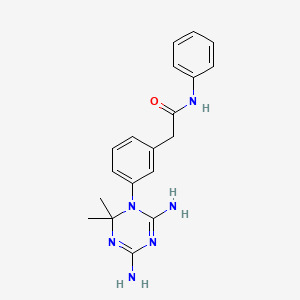


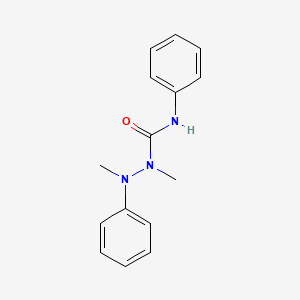
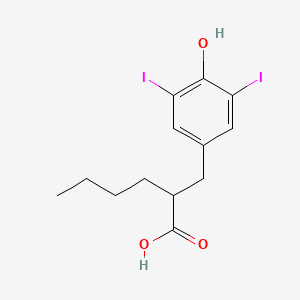
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
